

Application Notes and Protocols for Psoralen-c2 cep and UVA Treatment

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Compound of Interest

Compound Name: *Psoralen-c 2 cep*

Cat. No.: *B15344156*

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Introduction

Psoralen-c2 cep, with the chemical name 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, is a phosphoramidite derivative of psoralen. This modification allows for its incorporation into oligonucleotides, creating psoralen-modified probes. These probes can be used to target specific DNA or RNA sequences within a cell. Upon exposure to long-wave ultraviolet (UVA) light (approximately 365 nm), the psoralen moiety forms covalent cross-links with pyrimidine bases (primarily thymine and uracil) in the target nucleic acid sequence. This irreversible cross-linking can block replication and transcription, leading to cell cycle arrest and apoptosis, making it a valuable tool for targeted anti-proliferative and gene-silencing studies.^{[1][2][3]}

This document provides a detailed step-by-step guide for utilizing Psoralen-c2 cep-modified oligonucleotides in conjunction with UVA treatment in a research setting. It includes experimental protocols for cell culture, oligonucleotide delivery, UVA irradiation, and subsequent analysis of cellular responses, including cell viability and signaling pathway modulation.

Data Presentation

Table 1: Summary of Experimental Parameters for Psoralen-Modified Oligonucleotide and UVA Treatment

Parameter	Value	Reference
Psoralen-Modified Oligonucleotide		
Target Gene	c-Myc	[1][3]
Oligonucleotide Concentration	5 μ M	[1][3]
Transfection Reagent	Opti-MEM I medium (or other suitable transfection reagent)	[1]
Incubation Time	6 hours	[1]
UVA Irradiation		
Wavelength	366 nm	[1][3]
Duration	5 minutes	[1][3]
Condition	On ice	[1]
Cell Viability Assay (MTT)		
Cell Seeding Density	1 x 10 ³ cells/well (96-well plate)	[1]
Incubation post-treatment	20 hours after final treatment	[1]
MTT Reagent Incubation	4 hours	[1]
Solubilization	18 hours	[1]
Absorbance Reading	595 nm	[1]
Western Blot Analysis		
Protein of Interest	c-Myc, Phospho-Akt, Total Akt, Phospho-STAT1, Total STAT1	[1][4]
Loading Control	β -actin	[1]

Table 2: Quantitative Outcomes of Psoralen-Modified Oligonucleotide and UVA Treatment Targeting c-Myc

Treatment Group	c-Myc Protein Expression Reduction (%)	Cell Proliferation Reduction (%)	Reference
Myc-E2C (Psoralen-conjugated) + UVA	>78%	64%	[1][3]
Myc-E3C (Psoralen-conjugated) + UVA	>65%	60%	[1][3]
Myc-E2 (Unconjugated) + UVA	35%	<10%	[1]
Myc-E3 (Unconjugated) + UVA	7%	<10%	[1]
Scrambled Control + UVA	No change	<10%	[1]
UVA alone	No change	<10%	[1]

Experimental Protocols

Synthesis and Purification of Psoralen-c2 cep-Modified Oligonucleotides

Psoralen-c2 cep is a phosphoramidite and should be incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis should follow the manufacturer's protocols for the synthesizer and the phosphoramidite. Following synthesis, the psoralen-modified oligonucleotide must be purified, for example, by HPLC, to ensure high purity for cell culture experiments.

Cell Culture and Seeding

- Culture the desired cell line (e.g., B16-F0 melanoma cells) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.[1]

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for MTT assays, 6-well plates or larger flasks for protein analysis). Seeding density should be optimized for the specific cell line and experiment duration. For a 96-well plate, a density of 1×10^3 cells per well can be used as a starting point for proliferation assays.[1]

Transfection of Psoralen-Modified Oligonucleotides

- On the day of transfection, allow cells to reach approximately 70-80% confluency.
- Prepare the transfection mix. For each well of a 6-well plate, dilute 5 µM of the psoralen-modified oligonucleotide in a serum-free medium such as Opti-MEM I.[1] The use of a transfection reagent may enhance uptake and can be optimized according to the cell line.
- Remove the complete growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
- Add the transfection mix to the cells and incubate for 6 hours at 37°C.[1]

UVA Irradiation

- Following the 6-hour incubation with the psoralen-modified oligonucleotide, place the culture plates on ice.
- Irradiate the cells with a UVA light source at a wavelength of 366 nm for 5 minutes.[1][3] The distance of the light source from the cells should be standardized to ensure consistent UVA dosage.
- After irradiation, remove the transfection mix and replace it with fresh complete growth medium.
- Return the cells to the incubator for the desired post-treatment incubation period (e.g., 24-72 hours).

Assessment of Cell Viability (MTT Assay)

- At the end of the post-treatment incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well of the 96-well plate.[1]
- Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
- Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
- Incubate the plate for 18 hours at room temperature in the dark.[1]
- Measure the absorbance at 595 nm using a microplate reader.[1]
- Calculate cell viability as a percentage of the untreated control.

Analysis of Apoptosis (e.g., Annexin V/Propidium Iodide Staining)

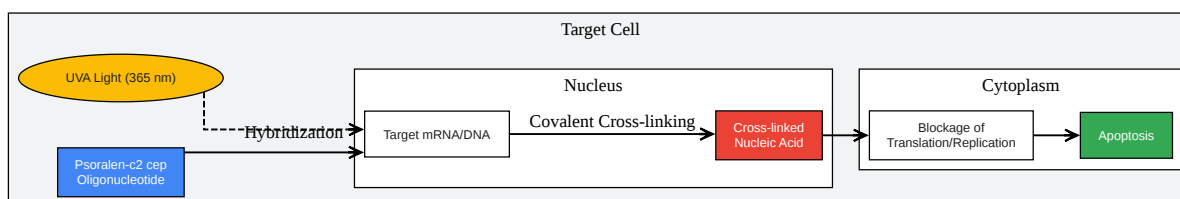
- Harvest cells by trypsinization at the desired time point post-treatment.
- Wash the cells with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Western Blot Analysis of Signaling Pathways

- At the desired time point post-treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.

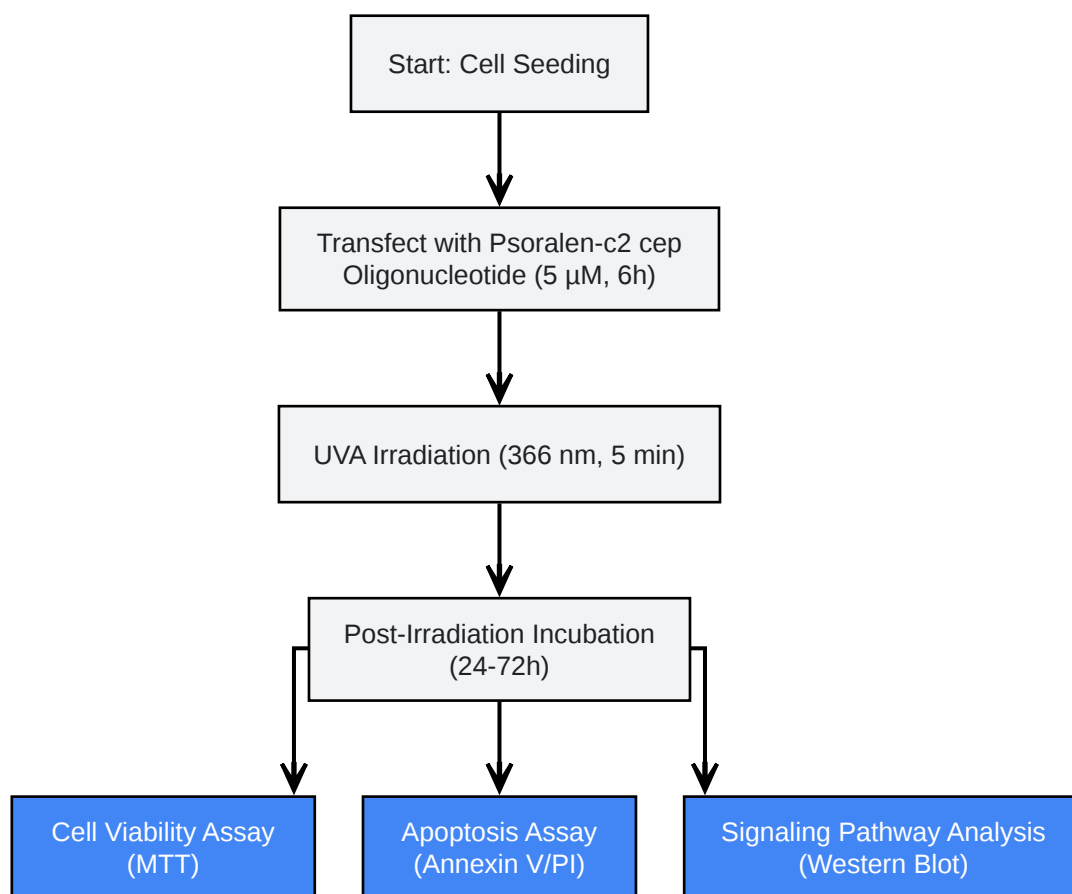
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., c-Myc, phospho-Akt, total Akt, phospho-STAT1, total STAT1) overnight at 4°C.[1][4]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify the band intensities and normalize to a loading control such as β-actin.[1]

Mandatory Visualization



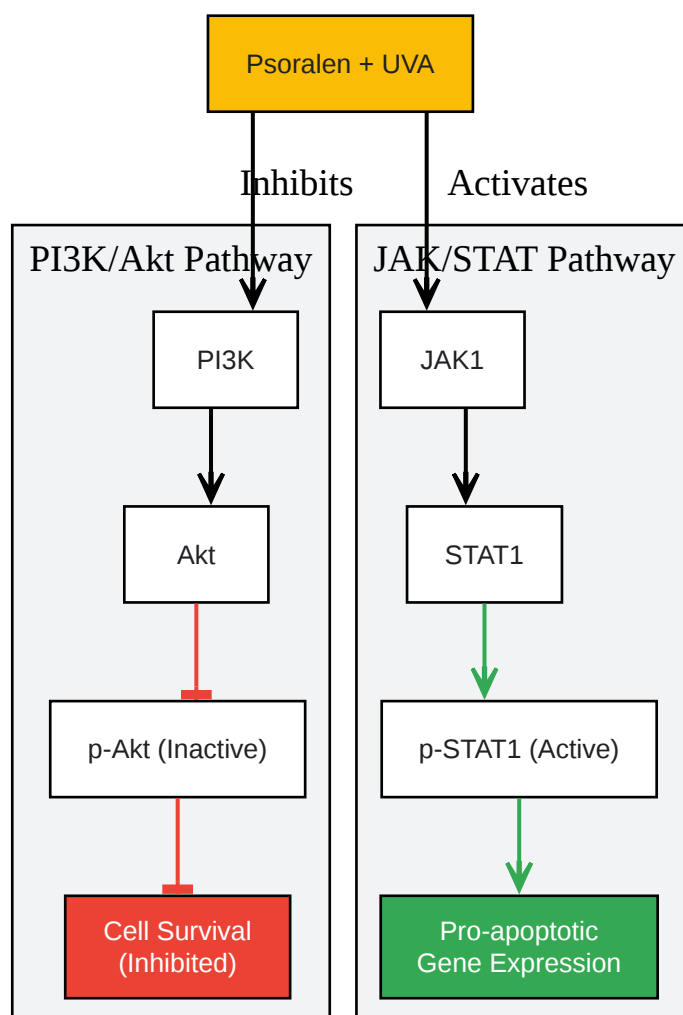
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Caption: General mechanism of Psoralen-c2 cep-modified oligonucleotide and UVA treatment.



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Caption: Experimental workflow for Psoralen-c2 cep and UVA treatment.



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Caption: Potential signaling pathways affected by Psoralen and UVA treatment.

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